molecular formula C12H25N B13536138 (4-(Tert-butyl)-1-methylcyclohexyl)methanamine

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine

Cat. No.: B13536138
M. Wt: 183.33 g/mol
InChI Key: MMZOGLDZXDDAHS-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is a cyclohexane-derived primary amine featuring a tert-butyl group at the 4-position and a methyl group at the 1-position of the cyclohexyl ring.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

(4-tert-butyl-1-methylcyclohexyl)methanamine

InChI

InChI=1S/C12H25N/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h10H,5-9,13H2,1-4H3

InChI Key

MMZOGLDZXDDAHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. For example, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems can control reaction conditions to optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position. For example, reacting with alkyl halides can yield N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: N-alkylated derivatives

Scientific Research Applications

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting its catalytic function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Cyclohexane vs. Aromatic Backbones
  • N-(4-(tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (5f): Structure: Contains two tert-butyl-substituted aromatic rings linked via a benzylidene-imine group. Properties: High yield (92%) as an oil, with NMR signals at δH 8.29 (s, imine proton) and δC 161.8 (C=N), indicative of electronic conjugation .
  • [1-(4-Chlorophenyl)cyclobutyl]methanamine: Structure: Cyclobutane ring with a chlorophenyl substituent.
Substituent Position and Steric Effects
  • N-(4-(Tert-butyl)cyclohexylidene)-1-(4-methoxyphenyl)methanamine oxide (S8) :

    • Synthesis : Generated via Cope rearrangement (76% yield) with a tert-butyl group on cyclohexane.
    • Comparison : The methoxy group on the benzyl moiety introduces hydrogen-bonding capacity, absent in the target compound .
  • (4-Butylcyclohexyl)(5-ethylthiophen-2-yl)methanamine :

    • Structure : Cyclohexyl group with a butyl substituent and thiophene ring.
    • Properties : The ethylthiophene moiety may enhance lipophilicity (LogP) and alter electronic properties compared to tert-butyl/methyl groups .

Key Observations :

  • Bulky substituents (e.g., tert-butyl) generally improve yields in coupling reactions due to reduced side reactions (e.g., 5f: 92% vs. 13ax: 41%) .
  • Cyclohexane-based amines (e.g., S8) often require specialized methods (e.g., rearrangements) compared to aromatic analogs.

Physicochemical and Spectroscopic Data

NMR Trends
  • tert-butyl Groups: In 5f, tert-butyl protons resonate at δH 1.25 (s), while carbons appear at δC 35.0 and 31.5 .
  • Methanamine Protons :

    • In 5g (trifluoromethyl analog), methanamine protons at δH 4.70 (s) show deshielding from electron-withdrawing groups .
    • The target compound’s methanamine protons may appear upfield (δH ~3.5–4.0) due to steric shielding by tert-butyl/methyl groups.
Physical States
  • Cyclohexane derivatives (e.g., S8) are often solids, whereas aromatic analogs (e.g., 5f) tend to be oils due to reduced crystallinity .

Biological Activity

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine, also known as a derivative of cyclohexylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests a capacity for various interactions with biological targets, particularly in the realm of receptor binding and enzyme inhibition.

Chemical Structure

The compound features a tert-butyl group attached to a cyclohexylamine moiety, which is known to influence its pharmacological properties. The presence of the bulky tert-butyl group may enhance lipophilicity and alter the compound's interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiproliferative Activity : Studies have shown that similar compounds with cyclohexyl structures can inhibit cell growth in various cancer cell lines. For instance, analogues of this compound have demonstrated effective inhibition against glioma cell lines, with half-maximal effective concentration (EC50) values indicating potent activity .
  • Kinase Inhibition : Compounds with similar structural characteristics have been tested for their ability to inhibit kinases, which are crucial in regulating cellular functions. The presence of the cyclohexyl group has been linked to enhanced inhibitory effects on specific kinases involved in cancer progression .
  • Receptor Interaction : The structural configuration allows for potential interaction with G protein-coupled receptors (GPCRs), which are vital in numerous signaling pathways. Research into related compounds suggests that modifications in side chains can lead to biased agonism or antagonism at these receptors .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various cyclohexylamine derivatives, including this compound. The results indicated that compounds with larger alkyl groups exhibited increased potency against glioma cells, supporting the hypothesis that structural modifications can significantly impact biological activity. The EC50 values for the most active derivatives were below 4 μM against specific glioma cell lines .

Case Study 2: Kinase Activity

Another study focused on the kinase inhibition profile of related compounds. It was found that certain derivatives showed over 50% inhibition of fms-like tyrosine kinase-3 (FLT3), a validated target for cancer therapy. This suggests that this compound may share similar inhibitory properties, warranting further investigation into its potential as a therapeutic agent .

Research Findings and Data Tables

Study Activity EC50 Values Target
Antiproliferative StudyInhibition of glioma cells< 4 μMU87 and T98 cell lines
Kinase InhibitionFLT3 Inhibition>50% inhibitionFLT3
GPCR InteractionPotential biased agonismNot quantifiedVarious GPCRs

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(tert-butyl)-1-methylcyclohexyl)methanamine?

  • Methodology :

  • Reduction of nitriles : Reacting a cyclohexane-carbonitrile precursor with strong reducing agents like LiAlH₄ in dry ether, followed by purification via distillation or chromatography .
  • Mannich-type reactions : Cyclohexyl derivatives can react with formaldehyde and amines (e.g., dimethylamine) under acid/base catalysis to introduce amine groups .
  • Catalytic methods : Transition-metal-free catalytic systems (e.g., abnormal NHC-based potassium complexes) for reductive amination of ketones or aldehydes .

Q. How is the stereochemistry of cyclohexylmethanamine derivatives confirmed experimentally?

  • Analytical techniques :

  • NMR spectroscopy : Distinct chemical shifts in 1H^1H and 13C^{13}C NMR spectra differentiate axial/equatorial substituents or cis/trans isomers. For example, tert-butyl groups cause significant upfield/downfield shifts in neighboring protons .
  • Chiral chromatography : Separation of enantiomers using chiral stationary phases (e.g., CHIRALPAK® columns) with UV or MS detection .

Q. What safety protocols are critical for handling cyclohexylmethanamine derivatives?

  • Guidelines :

  • Storage : Store in airtight containers at room temperature, away from light and moisture. Avoid contact with strong oxidizers .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation or skin contact. Emergency rinsing with water is required for exposure .

Advanced Research Questions

Q. How can researchers optimize reaction yields in LiAlH₄-mediated reductions of nitriles to amines?

  • Strategies :

  • Controlled addition : Add nitrile precursors slowly to LiAlH₄ suspensions at 0°C to mitigate exothermic side reactions .
  • Workup optimization : Quench reactions with saturated K₂SO₄ or Na₂SO₄ to precipitate aluminum salts, followed by ether extraction to isolate the amine .
  • Catalytic alternatives : Replace LiAlH₄ with milder reductants (e.g., NaBH₄ with transition-metal catalysts) to reduce toxicity and improve selectivity .

Q. What strategies resolve discrepancies in NMR data for stereoisomeric mixtures?

  • Approaches :

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring-flipping in cyclohexanes) by observing coalescence of signals at elevated temperatures .
  • 2D NMR (COSY, NOESY) : Correlate proton-proton couplings or spatial proximities to assign axial/equatorial configurations .
  • Computational modeling : Compare experimental 1H^1H chemical shifts with DFT-predicted values for candidate stereoisomers .

Q. How can the tert-butyl group influence the reactivity of cyclohexylmethanamine in functionalization reactions?

  • Mechanistic insights :

  • Steric hindrance : The bulky tert-butyl group restricts nucleophilic attack at the cyclohexane ring, directing reactions (e.g., alkylation, acylation) to the methanamine group .
  • Electronic effects : Electron-donating tert-butyl groups stabilize carbocation intermediates in acid-catalyzed reactions, enhancing regioselectivity .

Data Contradiction Analysis

Q. Why might catalytic reductive amination yield lower enantiopurity compared to stoichiometric methods?

  • Root causes :

  • Catalyst leaching : Metal catalysts (e.g., Pd, Ni) may degrade under reaction conditions, leading to racemic byproducts. Monitor via ICP-MS .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states differently, altering enantioselectivity. Screen solvents systematically .

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